molecular formula C9H13BCl3N B13736649 Trichloro(N,N-dimethylbenzylamine)boron CAS No. 34762-89-5

Trichloro(N,N-dimethylbenzylamine)boron

Cat. No.: B13736649
CAS No.: 34762-89-5
M. Wt: 252.4 g/mol
InChI Key: LKMHSFZIOPQRLU-UHFFFAOYSA-N
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Description

Trichloro(N,N-dimethylbenzylamine)boron is a chemical compound with the molecular formula C9H13BCl3N and a molecular weight of 252.37622 g/mol . It is known for its unique structure, which includes a boron atom coordinated to a trichloride group and an N,N-dimethylbenzylamine ligand. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trichloro(N,N-dimethylbenzylamine)boron can be synthesized through the reaction of boron trichloride with N,N-dimethylbenzylamine. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent the hydrolysis of boron trichloride. The reaction is exothermic and should be carried out at low temperatures to control the reaction rate and prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Trichloro(N,N-dimethylbenzylamine)boron undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alcohols can produce borate esters, while oxidation reactions can yield boronic acids .

Mechanism of Action

The mechanism of action of trichloro(N,N-dimethylbenzylamine)boron involves its ability to form stable complexes with various ligands. The boron atom can coordinate with different nucleophiles, leading to the formation of new compounds. In biological systems, its mechanism of action is related to its ability to target specific molecular pathways and interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trichloro(N,N-dimethylbenzylamine)boron is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes and participate in various chemical reactions makes it valuable in both research and industrial applications .

Properties

CAS No.

34762-89-5

Molecular Formula

C9H13BCl3N

Molecular Weight

252.4 g/mol

IUPAC Name

[benzyl(dimethyl)azaniumyl]-trichloroboranuide

InChI

InChI=1S/C9H13BCl3N/c1-14(2,10(11,12)13)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3

InChI Key

LKMHSFZIOPQRLU-UHFFFAOYSA-N

Canonical SMILES

[B-]([N+](C)(C)CC1=CC=CC=C1)(Cl)(Cl)Cl

Origin of Product

United States

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